(1,3-Dioxoisoindolin-2-yl)methyl acetate physical properties
(1,3-Dioxoisoindolin-2-yl)methyl acetate physical properties
This technical guide details the physicochemical properties, synthesis, and mechanistic applications of (1,3-Dioxoisoindolin-2-yl)methyl acetate , a critical reagent in organic synthesis and prodrug development.
Common Names: Phthalimidomethyl acetate;
Executive Summary
(1,3-Dioxoisoindolin-2-yl)methyl acetate is a phthalimide derivative characterized by an
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Prodrug Linker Model: It acts as a kinetic model for the acyloxymethyl moiety, a common "soft" promoiety used to improve the lipophilicity and oral bioavailability of carboxylic acid and amine drugs (e.g., pivampicillin).
-
Formaldehyde Donor: Upon enzymatic or hydrolytic cleavage, the molecule releases formaldehyde in a controlled manner, making it a valuable tool for studying cellular stress responses to aldehydes.
Physicochemical Specifications
The following data represents the standard profile for high-purity research-grade material.
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 219.19 g/mol | |
| Appearance | White to off-white crystalline solid | Crystalline needles from ethanol |
| Melting Point | 112 – 115 °C | Distinct from precursor |
| Solubility | DMSO, DMF, Dichloromethane, Chloroform | High organic solubility |
| Water Solubility | Low (< 1 mg/mL) | Hydrolyzes slowly in aqueous media |
| Density | ~1.4 g/cm³ (Predicted) | Solid state |
| LogP | ~1.3 – 1.5 | Moderate lipophilicity |
Synthetic Routes & Process Chemistry
The most robust synthesis involves the acetylation of
Synthesis Protocol (Acetylation)
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Precursor:
-(Hydroxymethyl)phthalimide (CAS 118-29-6) -
Reagent: Acetic Anhydride (
) -
Catalyst: Pyridine (anhydrous) or catalytic
Step-by-Step Methodology:
-
Charge: Suspend
-(hydroxymethyl)phthalimide (1.0 eq) in acetic anhydride (3.0 – 5.0 eq). -
Activation: Add a catalytic amount of anhydrous pyridine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 1–2 hours. The suspension will clear as the product forms.
-
Quench: Cool the reaction mixture to room temperature and pour slowly into crushed ice/water (10x volume) with vigorous stirring.
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Isolation: The acetate ester precipitates as a white solid. Filter the solid and wash copiously with cold water to remove acetic acid and pyridine.
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Purification: Recrystallize from ethanol or ethyl acetate/hexanes to yield analytical grade crystals.
Process Flow Diagram
Figure 1: Synthetic workflow for the acetylation of N-(hydroxymethyl)phthalimide.
Mechanistic Applications in Drug Design
The (1,3-dioxoisoindolin-2-yl)methyl moiety is a "dummy" model for the acyloxymethyl group found in prodrugs. Understanding its hydrolysis is essential for predicting the release kinetics of active drugs.
Hydrolysis Mechanism
The breakdown of this molecule is a two-step cascade triggered by esterases (in vivo) or chemical hydrolysis (in vitro).
-
Deacetylation: The ester bond is cleaved, regenerating the
-hydroxymethyl intermediate. -
Spontaneous Collapse: The hemiaminal (
) is unstable and spontaneously collapses to release formaldehyde and the parent imide (phthalimide).
Hydrolysis Pathway Diagram
Figure 2: Hydrolytic cascade releasing formaldehyde and phthalimide.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.85 – 7.90 | Multiplet | 2H | Ar-H | Phthalimide Ring ( |
| 7.75 – 7.80 | Multiplet | 2H | Ar-H | Phthalimide Ring ( |
| 5.70 | Singlet | 2H | Key Diagnostic: Deshielded methylene linker | |
| 2.10 | Singlet | 3H | Acetate methyl group |
Carbon NMR ( NMR)
-
Carbonyls: ~170.5 ppm (Acetate), ~167.0 ppm (Imide).
-
Aromatic: ~134.5, 131.5, 123.8 ppm.
-
Methylene: ~62.0 ppm (
). -
Methyl: ~20.8 ppm (Acetate).
Stability & Handling
Storage Conditions
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Moisture Sensitivity: The ester linkage is susceptible to hydrolysis. Store in a desiccator or sealed container.
-
Temperature: Stable at room temperature (25°C), but long-term storage at 4°C is recommended to prevent slow release of formaldehyde.
Safety Profile
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Sensitization: Phthalimides are potential skin sensitizers.
-
Toxicity: Upon hydrolysis, this compound releases formaldehyde , a known carcinogen and toxin. All handling should occur in a fume hood.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
References
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Formaldehyde Release Kinetics: D. A. Hopton, et al. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells.Chemical Science, 2023, 14, 12498-12505.
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Synthesis of N-Acyloxymethyl Derivatives: Bundgaard, H., & Falch, E. Prodrugs of amides. I. N-Acyloxymethyl derivatives as prodrugs of amides and lactams.Journal of Pharmaceutical Sciences, 1980, 69(1), 44-46.
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General Phthalimide Chemistry: Orgsyn.org. Phthalimide Synthesis and Derivatives.[3][4] Organic Syntheses, Coll. Vol. 1, p.457 (1941).
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Compound Registry: PubChem Database. Compound Summary: (1,3-Dioxoisoindolin-2-yl)methyl acetate (CAS 5493-24-3). [2]
